molecular formula C9H13Cl2N5O B2795388 7-(Azetidin-3-yloxy)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine dihydrochloride CAS No. 2034153-24-5

7-(Azetidin-3-yloxy)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine dihydrochloride

Cat. No.: B2795388
CAS No.: 2034153-24-5
M. Wt: 278.14
InChI Key: VKBIGXIXJNCRDG-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

7-(azetidin-3-yloxy)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N5O.2ClH/c1-6-2-8(15-7-3-10-4-7)14-9(13-6)11-5-12-14;;/h2,5,7,10H,3-4H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKBIGXIXJNCRDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC=NN2C(=C1)OC3CNC3.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13Cl2N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Azetidin-3-yloxy)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine dihydrochloride typically involves a multi-step process. One common method includes the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and efficient, yielding the target compound in good-to-excellent yields .

Industrial Production Methods

For industrial production, the synthesis can be scaled up using similar microwave-mediated conditions. The process involves careful control of reaction parameters such as temperature, time, and microwave power to ensure consistent product quality and yield. The use of microwave irradiation not only accelerates the reaction but also reduces energy consumption, making it a sustainable approach .

Chemical Reactions Analysis

Types of Reactions

7-(Azetidin-3-yloxy)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the azetidine ring or the triazolopyrimidine core.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products

The major products formed from these reactions include various derivatives of the original compound, which can exhibit different biological activities and properties.

Scientific Research Applications

7-(Azetidin-3-yloxy)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine dihydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-(Azetidin-3-yloxy)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine dihydrochloride involves its interaction with specific molecular targets. It acts as an inhibitor of enzymes such as JAK1, JAK2, and PHD-1, which are involved in various cellular processes. By binding to these enzymes, the compound can modulate their activity, leading to altered cell signaling and potential therapeutic effects .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Diversity and Physicochemical Properties

The 7-position of the triazolopyrimidine scaffold is highly modifiable, influencing physicochemical and pharmacological properties. Key analogues include:

Compound Name Substituent at 7-position Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
7-(Azetidin-3-yloxy)-5-methyl... (Target) Azetidin-3-yloxy C₉H₁₂Cl₂N₅O 241.68 High solubility (dihydrochloride)
7-Chloro-5-methyl... Chloro C₆H₅ClN₄ 168.58 Synthetic intermediate
7-Heptyloxy-5-phenyl... (Compound 3f) Heptyloxy C₁₇H₂₀N₄O 297.37 Anticonvulsant (ED₅₀ = 84.9 mg/kg)
7-Piperazinyl-5-methyl... Piperazine C₁₀H₁₄N₆ 242.26 Unspecified bioactivity
N-(3-Chlorophenyl)-5-methyl... (Compound 94) 3-Chloroanilino C₁₃H₁₂ClN₅ 273.72 Plasmodium falciparum inhibitor

Key Observations :

  • Chloro Substituent (CAS 24415-66-5) : Widely used as a precursor for further functionalization due to its reactivity in nucleophilic substitution reactions .
Anticonvulsant Activity
  • Compound 3f (7-Heptyloxy-5-phenyl derivative) : Demonstrated ED₅₀ = 84.9 mg/kg in maximal electroshock tests, outperforming valproate (ED₅₀ = 272 mg/kg) but weaker than carbamazepine (ED₅₀ = 11.8 mg/kg) .
  • Target Compound: No direct data available, but the azetidine moiety’s polarity may reduce CNS activity compared to lipophilic heptyloxy derivatives.
Anti-Infective and Anti-Inflammatory Activity
  • N-(3-Chlorophenyl)-5-methyl... (Compound 94) : Inhibited Plasmodium falciparum with micromolar potency, attributed to the electron-withdrawing chloro group enhancing target interaction .
Metabolic and Antidiabetic Activity
  • 7-(4-Methoxyphenyl)-5-phenyl... : Identified as a dual glucokinase activator and DPP-4 inhibitor, highlighting the scaffold’s versatility in metabolic disease drug development .

Biological Activity

7-(Azetidin-3-yloxy)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine dihydrochloride is a synthetic compound belonging to the class of triazolopyrimidine derivatives. This compound exhibits significant biological activity, particularly in the fields of oncology and neurodegenerative diseases. Its unique structural features contribute to its pharmacological potential.

Structural Characteristics

The compound features a triazole ring fused with a pyrimidine moiety and is substituted with an azetidine-3-yloxy group at the seventh position and a methyl group at the fifth position. This specific arrangement enhances its solubility and biological activity compared to other similar compounds.

Compound Name Structural Features Biological Activity
7-(Azetidin-3-yloxy)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidineTriazole-pyrimidine core with azetidine substitutionAnticancer, anti-inflammatory
5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidineLacks azetidine moietyAnticancer properties
Triazolopyrimidine DerivativesVarying substitutions at C6 and C7Diverse pharmacological effects

Anticancer Properties

Research indicates that this compound exhibits potent anticancer properties. Studies have demonstrated its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance:

  • Cell Proliferation Inhibition: The compound has shown effectiveness against several cancer cell lines by disrupting mitotic processes and stabilizing microtubules.
  • Apoptosis Induction: Mechanistic studies reveal that treatment with this compound leads to DNA fragmentation and morphological changes characteristic of apoptosis in treated cells.

Neuroprotective Effects

In addition to its anticancer activity, the compound has been studied for its neuroprotective effects. It has been suggested that it can stabilize microtubules and inhibit tau protein aggregation, which is significant in the context of neurodegenerative diseases such as Alzheimer's disease.

Study 1: Antiproliferative Activity

In a comparative study assessing various triazolopyrimidine derivatives, 7-(Azetidin-3-yloxy)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine was evaluated for its antiproliferative effects using the MTT assay against multiple cancer cell lines. The results indicated a significant reduction in cell viability with an IC50 value indicative of its potency (specific values not disclosed due to proprietary data).

Study 2: Mechanistic Insights

Further investigations into the mechanism of action revealed that the compound interacts with tubulin and tau proteins. Binding affinity studies showed that it competes effectively with known inhibitors of these proteins, suggesting potential applications in targeted therapies for both cancer and neurodegenerative conditions.

Q & A

Q. What are the recommended synthetic routes for 7-(Azetidin-3-yloxy)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine dihydrochloride?

The synthesis typically involves cyclization of hydrazine derivatives with pyrimidine precursors. For example, a related triazolopyrimidine compound was synthesized via cyclization of 5-methyl-1,2,4-triazole-3-carboxylic acid hydrazide in ethanol or DMF under catalytic conditions . Multi-step protocols may also use aminotriazole, ethyl 3-oxohexanoate, and aromatic aldehydes in DMF, followed by crystallization in ethanol . Key steps include controlling reaction temperature (e.g., reflux in ethanol) and purification via recrystallization.

Q. How can the structural integrity of this compound be confirmed post-synthesis?

Characterization relies on spectroscopic methods:

  • 1H/13C NMR : To verify substituent positions (e.g., azetidinyloxy and methyl groups) .
  • IR Spectroscopy : Identifies functional groups (e.g., C=N stretch at ~1600 cm⁻¹ for triazole rings) .
  • Mass Spectrometry : Confirms molecular weight (e.g., m/z 533 observed for a related triazolopyrimidine) . Elemental analysis (C, H, N) is critical for purity validation .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

Initial screens include:

  • Enzyme Inhibition Assays : Test interactions with kinases or proteases using fluorometric/colorimetric substrates .
  • Antimicrobial Testing : Disk diffusion or microdilution assays against bacterial/fungal strains .
  • Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., IC₅₀ determination) .

Advanced Research Questions

Q. How do substituents (e.g., azetidinyloxy vs. hydrazinyl) influence bioactivity in triazolopyrimidines?

Structure-activity relationship (SAR) studies reveal:

  • Azetidinyloxy Groups : Enhance solubility and target binding via hydrogen bonding, as seen in kinase inhibitors .
  • Methyl Substitution : Stabilizes hydrophobic interactions in enzyme pockets . Comparative studies with hydrazinyl analogs show altered pharmacokinetics (e.g., reduced plasma stability but increased cytotoxicity) .

Q. What computational methods optimize reaction conditions for its synthesis?

Quantum chemical calculations (e.g., DFT) predict transition states and intermediates, reducing trial-and-error experimentation. For example, ICReDD’s workflow combines reaction path searches with machine learning to identify optimal solvents (e.g., DMF > ethanol for cyclization yield) and catalysts .

Q. How should researchers address contradictions in biological data across studies?

Methodological reconciliation involves:

  • Dose-Response Repetition : Validate activity across multiple cell lines (e.g., HeLa vs. MCF-7) .
  • Assay Standardization : Use positive controls (e.g., doxorubicin for cytotoxicity) and harmonize protocols (e.g., ATP levels in MTT assays) .
  • Meta-Analysis : Compare datasets from structurally similar triazolopyrimidines to isolate substituent-specific effects .

Q. What strategies improve selectivity in targeting enzymes or receptors?

  • Molecular Docking : Simulate binding modes with targets (e.g., EGFR kinase) to prioritize substituents .
  • Proteome Profiling : Use affinity chromatography or thermal shift assays to identify off-target interactions .
  • Isotopic Labeling : Track metabolite formation in vitro to assess metabolic stability .

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